1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
Description
Properties
IUPAC Name |
5-methyl-2-[3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phenyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2S2/c1-17-23(19-10-5-3-6-11-19)27-25(29-17)21-14-9-15-22(16-21)26-28-24(18(2)30-26)20-12-7-4-8-13-20/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJFYXKUZNOTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized by reacting appropriate starting materials such as 4-phenyl-5-methylthiazole with suitable reagents under controlled conditions.
Coupling Reaction: The synthesized thiazole rings are then coupled with a benzene derivative at the 1 and 3 positions.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings and phenyl groups allow it to bind to various biological macromolecules, potentially inhibiting or modulating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Bis(benzimidazol-2-yl)benzene (H₂bbb)
- Structure : Replaces thiazole with benzimidazole rings.
- Properties : Forms coordination complexes with Cd(II), exhibiting a distorted tetrahedral geometry (Cd–N bond: 2.246 Å, Cd–Cl bond: 2.4468 Å) and robust fluorescence in both solution and solid states .
- Applications : Used in crystal engineering for metal-organic frameworks (MOFs) due to its hydrogen-bonding and van der Waals interaction capabilities .
- Contrast : While 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene lacks direct coordination studies in the evidence, its sulfur-containing thiazole groups may offer distinct electronic interactions compared to nitrogen-rich benzimidazole.
1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- Structure : Substitutes thiazole with oxadiazole rings and includes tert-butyl groups.
- Applications: Likely suited for organic electronics (e.g., OLEDs) due to oxadiazole’s known role in electron transport layers.
- Contrast : The methyl and phenyl substituents in this compound may increase steric hindrance, affecting packing efficiency in solid-state applications compared to the tert-butyl-oxadiazole analog .
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene
- Structure : Features hydroxyphenyl substituents on thiazole rings.
- Applications : Hydroxyl-modified thiazoles are often explored in drug design (e.g., kinase inhibitors).
- Contrast : The absence of hydroxyl groups in this compound reduces polarity, favoring organic-phase reactions or hydrophobic material interfaces .
Thiazole-Triazole Hybrids (e.g., Compound 9c)
- Structure : Combines thiazole with triazole and fluorophenyl groups.
- Applications : Pharmaceutical lead compounds, with structural flexibility for optimizing binding affinity.
- Contrast: The rigid, non-functionalized thiazole-phenyl backbone of this compound may limit biological activity but enhance thermal stability for material science uses .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The synthesis of this compound aligns with protocols for related bis-thiazolyl benzenes, emphasizing cyclocondensation reactions of thioureas or thioamides .
- Limitations: Limited solubility in aqueous media may restrict biological applications, though derivatization (e.g., hydroxylation) could address this .
Biological Activity
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is an organic compound characterized by its unique molecular structure, which includes thiazole rings and phenyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C26H20N2S2
- Molecular Weight : 424.58 g/mol
- CAS Number : 1965304-82-8
The compound's structure allows for diverse interactions with biological macromolecules, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The thiazole rings and phenyl groups facilitate interactions with proteins and nucleic acids, potentially leading to the modulation of various cellular pathways. This interaction can inhibit or activate biological functions, contributing to its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported an IC50 value in the low micromolar range for similar thiazole compounds against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values observed in different studies:
The presence of electron-donating groups in the structure enhances the compound's interaction with cellular targets, leading to increased cytotoxicity .
Study 1: Cytotoxic Evaluation
In a recent study, a series of thiazole derivatives were synthesized based on the structure of this compound. These derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the anticancer activity, with some derivatives outperforming standard chemotherapeutic agents like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action involving cell cycle analysis. The study found that treatment with this compound led to cell cycle arrest at the G0/G1 phase in T47D breast cancer cells. This suggests that the compound may exert its anticancer effects by inhibiting cell proliferation through cell cycle regulation .
Comparative Analysis
When compared to other thiazole-containing compounds, this compound exhibits unique biological properties due to its specific substitution pattern. Compounds such as 1,3-Bis(5-ethoxycarbonyl-4-methylthiazolyl)benzene and 1,4-Bis(5-methylthiazolyl)benzene show varying degrees of activity but lack the potency observed in studies involving this compound .
Q & A
Q. Key Methodological Considerations :
- Solvent Selection : Absolute ethanol or toluene for solubility and reaction efficiency.
- Catalysts : Acidic (e.g., acetic acid) or transition-metal catalysts (e.g., NiCl₂) depending on substituent reactivity.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
How is this compound characterized post-synthesis?
Basic
Characterization employs a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and thiazole ring connectivity. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425.12 for C₂₆H₂₀N₂S₂) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and S content within ±0.4% of theoretical values .
What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial or anticancer results) may arise from:
- Structural Isomerism : Substituent positioning (e.g., 4-phenyl vs. 5-methyl groups) alters steric and electronic interactions with target proteins .
- Assay Variability : Differences in microbial strains, cell lines, or incubation conditions. For example, Staphylococcus aureus inhibition data varies by >30% across studies due to agar dilution vs. broth microdilution methods .
Q. Methodological Solutions :
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
- Computational Docking : Validate binding modes using software like AutoDock Vina to correlate activity with molecular interactions .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Optimization involves systematic variation of parameters:
- Temperature : Higher yields (≥75%) achieved at 80–100°C for cyclocondensation, versus 60–70°C (yields ~50%) .
- Catalyst Loading : 5–10 mol% NiCl₂(dppf) improves cross-coupling efficiency in aryl-thiazole systems .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole-aryl coupling .
Q. Case Study :
- Baseline Yield : 45% in ethanol.
- Optimized Yield : 82% in toluene with K₃PO₄ as a base and 10 mol% NiCl₂(dppf) .
What computational methods elucidate the electronic properties of this compound?
Q. Advanced
Q. Software Tools :
How are structure-activity relationships (SARs) analyzed for thiazole derivatives?
Advanced
SAR studies focus on:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability. For example, fluorinated derivatives show 2–3x higher activity against E. coli .
- Bioisosteric Replacements : Replacing thiazole with oxadiazole maintains activity while reducing toxicity (e.g., IC₅₀ values for triazinane-thiones vs. oxadiazinanes) .
Q. Data-Driven Example :
| Derivative | Substituent | MIC (μg/mL) S. aureus |
|---|---|---|
| A | -H | 64 |
| B | -CF₃ | 16 |
| C | -OCH₃ | 32 |
Source: Adapted from antimicrobial screening data .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced
- HPLC Limitations : Co-elution of structurally similar byproducts (e.g., mono-substituted thiazoles) requires ultra-high-performance liquid chromatography (UHPLC) with C18 columns and MS detection .
- Elemental Sulfur Interference : Combustion analysis may overestimate sulfur content due to residual solvents. Correction via TGA (thermogravimetric analysis) is recommended .
How do solvent polarity and pH influence the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
